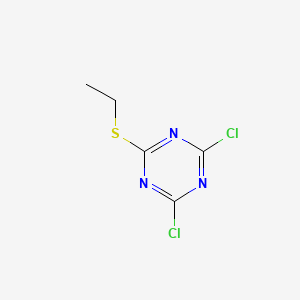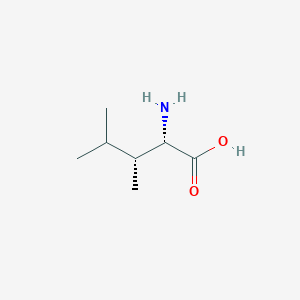
(2S,3R)-2-amino-3,4-dimethylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: 3,4-dimethylnorvaline , is an α-amino acid with the following chemical structure:
H2NC(CH3)(CH3)CH(CH3)COOH
It is a non-proteinogenic amino acid, meaning it is not commonly found in proteins. Instead, it serves as a building block for synthetic peptides and pharmaceutical compounds.
准备方法
Synthetic Routes::
Chemical Synthesis: One common synthetic route involves the alkylation of valine or norvaline with methyl iodide or methyl bromide.
Enzymatic Synthesis: Enzymes such as alanine racemase can convert L-norvaline to (2S,3R)-2-amino-3,4-dimethylpentanoic acid.
Industrial Production:: Industrial-scale production methods are limited due to its non-proteinogenic nature. research continues to explore efficient and scalable routes.
化学反应分析
(2S,3R)-2-amino-3,4-dimethylpentanoic acid: can undergo various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acylation) are used.
Major Products: The major products depend on the specific reaction conditions.
科学研究应用
Peptide Synthesis: Used as a building block in peptide chemistry.
Drug Development: Investigated for potential pharmaceutical applications.
Chiral Ligands: Used in asymmetric synthesis due to its chiral center.
Metabolic Studies: Studied in metabolic pathways and enzyme kinetics.
作用机制
The exact mechanism of action for (2S,3R)-2-amino-3,4-dimethylpentanoic acid varies based on its context. It may act as a substrate, modulator, or inhibitor in various biochemical processes.
相似化合物的比较
Similar Compounds: Other non-proteinogenic amino acids like norvaline, valine, and leucine.
Uniqueness: Its unique structure lies in the presence of two methyl groups on the side chain.
属性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC 名称 |
(2S,3R)-2-amino-3,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6+/m1/s1 |
InChI 键 |
VFEDCKXLINRKLV-RITPCOANSA-N |
手性 SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(C)C |
规范 SMILES |
CC(C)C(C)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



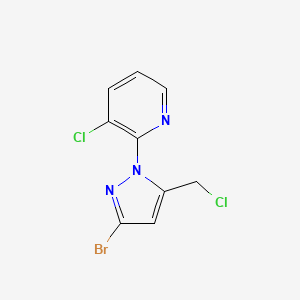

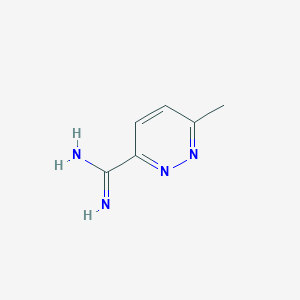
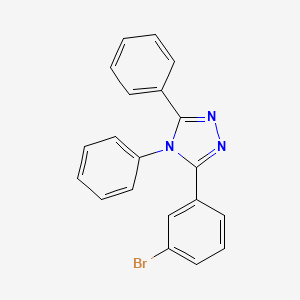
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
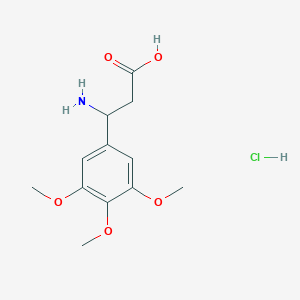

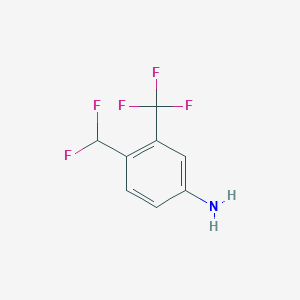
![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)

![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
